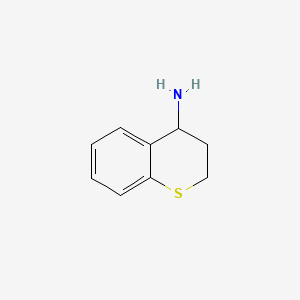

3,4-dihydro-2H-thiochromen-4-amine

Description

BenchChem offers high-quality 3,4-dihydro-2H-thiochromen-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-thiochromen-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWQQTMIZMZZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275826 | |

| Record name | 3,4-dihydro-2H-thiochromen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93192-72-4 | |

| Record name | 3,4-dihydro-2H-thiochromen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"chemical properties of 3,4-dihydro-2H-thiochromen-4-amine"

Executive Summary

3,4-Dihydro-2H-thiochromen-4-amine (also known as thiochroman-4-amine) represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere to the widely utilized chroman-4-amine. Distinguished by the presence of a sulfur atom in the heterocyclic ring, this bicyclic system offers unique electronic and metabolic properties compared to its oxygenated counterpart.

The sulfur atom introduces opportunities for oxidation state tuning (sulfide

Physicochemical Specifications

The following data aggregates calculated and predicted properties essential for lead optimization.

| Property | Value / Description | Notes |

| IUPAC Name | 3,4-dihydro-2H-thiochromen-4-amine | Also: 4-aminothiochroman |

| CAS Registry | 5394-39-8 (Racemic) | Specific enantiomers have distinct CAS RNs. |

| Molecular Formula | ||

| Molecular Weight | 165.26 g/mol | Fragment-based drug discovery compliant. |

| Chiral Center | C4 | Benzylic position; exists as (R) and (S) enantiomers. |

| Predicted pKa | ~9.5 – 9.8 (Conjugate Acid) | Comparable to 1-aminotetralin; slightly lower than aliphatic amines due to the benzylic environment. |

| LogP (Predicted) | ~1.4 – 1.7 | More lipophilic than chroman-4-amine due to the sulfur atom. |

| H-Bond Donors | 2 (Primary Amine) | |

| H-Bond Acceptors | 2 (N and S) | Sulfur is a weak acceptor; oxidation to sulfone increases acceptor count. |

Synthetic Architecture

The synthesis of 3,4-dihydro-2H-thiochromen-4-amine typically proceeds through the intermediate thiochroman-4-one . The following workflow illustrates the construction of the core scaffold followed by functional group manipulation.

Synthesis Workflow Diagram

Caption: Figure 1 outlines the two primary routes from the ketone intermediate: direct reductive amination (preferred for efficiency) and oxime reduction (preferred for stereocontrol).

Detailed Protocol: Reductive Amination

This protocol is favored for its operational simplicity and high yield.

Reagents: Thiochroman-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol.

-

Imine Formation: Dissolve thiochroman-4-one in anhydrous methanol. Add ammonium acetate in one portion. Stir at room temperature for 1–2 hours to establish the equilibrium between the ketone and the imine.

-

Reduction: Cool the solution to 0°C. Carefully add sodium cyanoborohydride (

) in small portions. Note: Perform in a fume hood; HCN gas may be generated if acidic. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or LC-MS (disappearance of ketone).

-

Workup: Quench with 1N HCl (to decompose excess hydride) and adjust pH < 2. Extract with diethyl ether (to remove non-basic impurities). Basify the aqueous layer to pH > 12 using NaOH pellets.

-

Isolation: Extract the free amine into dichloromethane (DCM). Dry over

and concentrate. -

Purification: The crude amine is often pure enough for use. If necessary, convert to the hydrochloride salt (ethereal HCl) for recrystallization.

Reactivity & Chemoselectivity[1][2][3]

The 3,4-dihydro-2H-thiochromen-4-amine scaffold presents a classic chemoselectivity challenge: distinguishing between the nucleophilic nitrogen (amine) and the nucleophilic sulfur (thioether).

Chemoselectivity Map

Caption: Figure 2 illustrates the competing reactivity sites. Direct oxidation without N-protection often leads to N-oxide formation or complex mixtures.

Strategic Functionalization

-

Selective S-Oxidation: To access the sulfoxide or sulfone derivatives, the amine must be protected (e.g., Boc, Cbz, or Acetyl) prior to treatment with oxidants like mCPBA or Oxone. The electron-withdrawing nature of the sulfone will significantly reduce the basicity of the amine in the final deprotected product.

-

Selective N-Functionalization: Acylation and alkylation proceed readily at the nitrogen. The sulfur atom is generally unreactive toward mild electrophiles (like acyl chlorides) under basic conditions, making N-functionalization straightforward.

Stereochemical Resolution

The biological activity of thiochroman-4-amines is often enantioselective. Obtaining enantiopure material is critical.

-

Diastereomeric Salt Crystallization:

-

Agent: D- or L-Tartaric acid is the classical standard.

-

Method: Mix racemic amine (1 eq) with tartaric acid (1 eq) in ethanol/water. Recrystallize the resulting salt to constant melting point and optical rotation.

-

-

Enzymatic Kinetic Resolution:

-

Agent: Candida antarctica Lipase B (CAL-B).

-

Method: Acylation of the racemic amine with ethyl acetate in an organic solvent. The lipase selectively acylates one enantiomer (typically R), leaving the S-amine unreacted. Separation is achieved via acid/base extraction.

-

-

Chiral HPLC:

-

Columns: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) are highly effective for this scaffold using hexane/isopropanol mobile phases.

-

Pharmacological Relevance[4]

This scaffold serves as a robust template in several therapeutic areas:

-

Antifungal/Antimicrobial: Thiochroman-4-amine derivatives have shown potency against Candida species, often outperforming chroman analogs due to enhanced lipophilicity facilitating cell wall penetration.

-

CNS Agents: The scaffold is structurally related to sertraline and other monoamine reuptake inhibitors. The 4-amino group mimics the pharmacophore of neurotransmitters (serotonin/dopamine).

-

Antileishmanial: Recent studies indicate that thiochroman-4-one derivatives (precursors) and their amine analogs exhibit significant activity against Leishmania parasites, with the sulfur atom playing a key role in the redox mechanism of action.

References

-

Synthesis of Thiochroman-4-ones: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025).[1][2][3][4][5] NIH. 5[2][6][7][8][9][10]

-

Antileishmanial Activity: Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017).[11][12] PMC - NIH. 13[2][6][7][8][9]

-

Reductive Amination Methodology: Synthesis of Amines by Reductive Amination.[1][14] (2020).[7][14] Chemistry LibreTexts. 14[2][6][3][4][7][8][9][10][11][14]

-

Reactivity of Thiochroman-4-ones: Thiochroman-4-ones: Synthesis and reactions. (2008).[7] ResearchGate. 15[2][6][7][8][9][10]

-

pKa of Amines: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.[16] 17[2][6][7][9][10]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiochroman-4-ol | C9H10OS | CID 375102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur Metabolism Under Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

Advanced Synthesis & Applications of 3,4-Dihydro-2H-thiochromen-4-amine Derivatives

Topic: 3,4-Dihydro-2H-thiochromen-4-amine Derivatives Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Importance

The 3,4-dihydro-2H-thiochromen-4-amine scaffold (often referred to as 4-aminothiochroman ) represents a privileged pharmacophore in medicinal chemistry.[1] It serves as a bioisostere to the widely utilized 4-aminochroman system, offering unique electronic properties due to the lipophilicity and oxidation potential of the sulfur atom.

This guide moves beyond basic textbook preparations, focusing on high-fidelity synthetic routes suitable for lead optimization and scale-up. We explore the causality behind reagent choices, stereochemical control, and the "self-validating" nature of these protocols.

Nomenclature Clarification

-

Systematic Name: 3,4-dihydro-2H-thiochromen-4-amine[1][2][3]

-

Core Structure: A benzene ring fused to a saturated six-membered sulfur-containing ring (tetrahydrothiopyran), with an amine at position 4.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target. The most reliable disconnection relies on the formation of the C4-N bond or the construction of the heterocyclic ring via Friedel-Crafts acylation.

Figure 1: Retrosynthetic logic flow from the target amine back to commercially available thiophenols.[1]

Core Synthetic Protocols

Method A: The Classical "Scale-Up" Route

This route is preferred for generating multi-gram quantities of the racemic scaffold. It is robust, cost-effective, and tolerant of diverse substitution patterns on the benzene ring.

Step 1: Thia-Michael Addition

Objective: Synthesis of 3-(arylthio)propanoic acid.

Mechanism: Nucleophilic attack of the thiolate on the

-

Reagents: Thiophenol derivative (1.0 eq), Acrylic acid (1.1 eq), Et3N (catalytic).

-

Conditions: Reflux in Toluene or solvent-free at 100°C.

-

Why this works: The soft nucleophile (sulfur) reacts exclusively 1,4-conjugated to the acid.

Step 2: Cyclization to Thiochroman-4-one

Objective: Formation of the bicyclic ketone.[1] Protocol:

-

Dissolve 3-(arylthio)propanoic acid in Polyphosphoric Acid (PPA) (10 g/g substrate).

-

Heat to 80–100°C for 2–4 hours. Critical: Monitor by TLC. Overheating causes desulfurization or polymerization.

-

Quench: Pour onto crushed ice/water. Extract with DCM.

-

Self-Validation: The disappearance of the carboxylic acid -OH stretch (broad, 2500-3300 cm⁻¹) and appearance of the ketone C=O (sharp, ~1680 cm⁻¹) in IR confirms cyclization.

Step 3: Reductive Amination (The Amine Install)

Objective: Conversion of ketone to amine. Protocol (One-Pot):

-

Imine Formation: Combine Thiochroman-4-one (1.0 eq), Ammonium Acetate (10 eq), and Sodium Cyanoborohydride (1.5 eq) in Methanol.

-

Conditions: Stir at RT for 24h.

-

Workup: Acidify to pH 2 (to decompose excess hydride), wash with ether (removes non-basic impurities), basify aqueous layer to pH 12, extract with DCM.

-

Yield: Typically 60–80%.

| Parameter | Specification | Note |

| Solvent | Methanol (Dry) | Water inhibits imine formation.[1] |

| Reductant | NaBH3CN | Selectively reduces imine over ketone.[1] |

| pH Control | pH 6-7 | Essential for imine formation kinetics.[1] |

Method B: Stereoselective Synthesis (Ellman’s Auxiliary)

For drug development, controlling the C4 stereocenter is critical. The use of tert-butanesulfinamide (Ellman's reagent) provides high diastereoselectivity.

Workflow

-

Condensation: Thiochroman-4-one + (R)-tert-butanesulfinamide + Ti(OEt)4 (Lewis Acid/Water Scavenger)

Chiral N-sulfinyl imine.[1] -

Reduction: Treat the imine with NaBH4 (or L-Selectride for opposite diastereomer) at -78°C.

-

Deprotection: Hydrolysis with HCl/MeOH yields the chiral amine salt.

Causality: The bulky tert-butyl group directs the hydride attack to the less hindered face of the imine, often achieving >90% diastereomeric excess (de).

Method C: Modern One-Pot [3+3] Annulation

A cutting-edge approach utilizing aminocyclopropanes, bypassing the ketone intermediate entirely.

Reference: Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols (NIH/PubMed).[1]

Protocol:

-

Reagents: Thiophenol + Cyclopropylamine derivative.

-

Catalyst: Lewis Acid (e.g., Sc(OTf)3).

-

Mechanism: Ring-opening of the cyclopropane followed by nucleophilic attack by sulfur and subsequent cyclization.

-

Advantage: Rapid access to 4-amino derivatives with complex substitution patterns in a single step.

Functionalization & Logic Gates

Once the core amine is synthesized, derivatization modulates biological activity.

Figure 2: Divergent functionalization pathways for SAR (Structure-Activity Relationship) exploration.[1]

Key Considerations:

-

S-Oxidation: The sulfur atom is prone to oxidation. If the target is the sulfide, avoid strong oxidants during workup. Conversely, oxidizing to the sulfone (using 2.2 eq mCPBA) creates a potent electron-withdrawing core often used in Leishmanicidal agents .

-

N-Alkylation: Use reductive alkylation (Aldehyde + STAB) rather than direct alkylation to avoid over-alkylation to the quaternary ammonium salt.

Applications & Case Studies

Case Study 1: Bioisosteres of Pramipexole

Pramipexole (a dopamine agonist) features a tetrahydrobenzothiazole ring. The thiochroman-4-amine scaffold mimics this geometry but alters the H-bond donor/acceptor profile.[1] Researchers have utilized the 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine derivative to probe D2/D3 receptor selectivity, leveraging the fluorine atom to block metabolic oxidation at the C6 position.[1]

Case Study 2: Antimicrobial Potentiators

Derivatives of thiochroman-4-one oximes and amines have shown efficacy in disrupting bacterial efflux pumps.[1] The lipophilic sulfur core aids in penetrating the bacterial cell wall, while the basic amine interacts with acidic residues in the efflux pump channel.

References

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Source: PubMed. URL:[Link]

-

Thiochroman-4-ones: Synthesis and reactions. Source: Journal of Sulfur Chemistry (via ResearchGate). URL:[Link]

-

Enantioselective Organocatalytic Reductive Amination. Source: Macmillan Group (Princeton).[1] URL:[Link]

-

Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers. Source: ACS Publications. URL:[Link][1]

Sources

- 1. hycell.tw [hycell.tw]

- 2. MX2010011651A - Derivados de iminopiridina y uso de los mismos. - Google Patents [patents.google.com]

- 3. 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride | 1052544-66-7 | Benchchem [benchchem.com]

- 4. Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity & Medicinal Potential of 3,4-Dihydro-2H-thiochromen-4-amine Scaffolds

Executive Summary

In the landscape of medicinal chemistry, 3,4-dihydro-2H-thiochromen-4-amine (thiochroman-4-amine) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished from its oxygenated counterpart (chroman-4-amine) by the lipophilic and electronic properties of the sulfur atom, this core structure is a critical intermediate in the development of antifungal , antileishmanial , and neuroactive agents.

This technical guide dissects the pharmacological utility of the thiochroman-4-amine core, detailing its synthesis, structure-activity relationships (SAR), and specific therapeutic applications. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for lead optimization.

Structural Pharmacology & Chemical Biology[1]

The Thiochroman Advantage

The replacement of the ether oxygen in chromans with sulfur in thiochromans introduces distinct physicochemical changes that alter pharmacokinetics (PK) and pharmacodynamics (PD):

-

Lipophilicity & BBB Penetration: The sulfur atom increases the partition coefficient (LogP), enhancing membrane permeability. This is particularly advantageous for CNS-targeted derivatives designed to modulate serotonin (5-HT) or dopamine receptors.

-

Metabolic Susceptibility: The sulfide moiety (-S-) is susceptible to metabolic oxidation, yielding sulfoxides (S=O) and sulfones (O=S=O). These metabolites often exhibit distinct biological activities and increased polarity, a feature exploited in "prodrug-like" strategies where the sulfoxide is the active species.

-

Electronic Effects: The 4-amine position serves as a primary handle for hydrogen bonding. When derivatized into amides or sulfonamides, it acts as a rigid linker, positioning aromatic tails into hydrophobic pockets of enzymes like N-Myristoyltransferase (NMT) .

Structure-Activity Relationship (SAR) Mapping

The biological activity of this scaffold is tunable via three primary vectors:

-

The Sulfur Center (Pos 1): Oxidation state determines polarity and receptor affinity.

-

The Amine Handle (Pos 4): Derivatization (urea, amide, sulfonamide) dictates target selectivity.

-

The Aromatic Ring (Pos 6/7): Halogenation (Cl, F) blocks metabolic hydroxylation and enhances potency.

Figure 1: SAR vectors for the thiochroman-4-amine scaffold. The 4-amine position is the primary vector for library generation, while the sulfur atom modulates physicochemical properties.

Therapeutic Applications

Infectious Diseases: Antifungal & Antileishmanial

The most robust data for thiochroman-4-amine derivatives lies in the treatment of infectious diseases.

-

Antifungal Mechanism (NMT Inhibition): Derivatives of thiochroman-4-one (the direct precursor to the amine) and its aminated analogs have shown potent inhibition of N-Myristoyltransferase (NMT) in Candida albicans and Cryptococcus neoformans. NMT is essential for fungal survival, catalyzing the lipid modification of proteins. The thiochroman core mimics the peptide substrate, while the 4-position substituent occupies the catalytic tunnel.

-

Key Finding: 4-amino derivatives functionalized with 1,3,4-oxadiazole moieties demonstrated MIC values comparable to Fluconazole (0.5–16 µg/mL).

-

-

Antileishmanial Activity: Vinyl sulfone derivatives and specific amine-linked analogs have demonstrated high efficacy against Leishmania panamensis intracellular amastigotes. The mechanism involves the disruption of the parasite's redox homeostasis, likely via interaction with trypanothione reductase.

Neuropharmacology: Serotonin Modulation

Drawing from the established pharmacology of benzopyrans (e.g., chroman-4-amines), thiochroman-4-amines are explored as ligands for 5-HT1A and 5-HT2A receptors.

-

Receptor Binding: The 4-amino group, when protonated at physiological pH, mimics the ethylamine side chain of serotonin, forming a crucial salt bridge with Aspartate residues in the receptor binding pocket.

-

Selectivity: The larger atomic radius of sulfur (100 pm vs. 73 pm for oxygen) alters the ring pucker (conformation), which can enhance selectivity for specific dopamine or serotonin receptor subtypes compared to their chroman analogs.

Synthesis & Functionalization Workflow

Accessing the 4-amine requires a systematic reduction from the ketone precursor. Below is the standard high-yield protocol utilized in medicinal chemistry campaigns.

Figure 2: Synthetic pathway from thiophenol to 3,4-dihydro-2H-thiochromen-4-amine. The reductive amination via the oxime is preferred for stereochemical control.

Experimental Protocol: Synthesis & Bioassay

Protocol: Synthesis of Thiochroman-4-amine (Oxime Route)

Rationale: Direct reductive amination of the ketone with ammonium acetate often yields low conversion. The oxime route provides higher yields and cleaner workup.

Reagents: Thiochroman-4-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate (1.5 eq), Zinc dust (5.0 eq), Acetic acid.

Step-by-Step Methodology:

-

Oxime Formation: Dissolve thiochroman-4-one (10 mmol) in Ethanol (30 mL). Add Hydroxylamine HCl (15 mmol) and Sodium acetate (15 mmol). Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup 1: Evaporate solvent. Resuspend residue in water, extract with DCM. Dry over MgSO4 and concentrate to yield the crude oxime.

-

Reduction: Dissolve crude oxime in Glacial Acetic Acid (20 mL). Cool to 0°C.

-

Zinc Addition: Add Zinc dust (50 mmol) portion-wise over 30 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature and stir for 6 hours.

-

Isolation: Filter off Zinc residues. Basify filtrate with NaOH (aq) to pH > 10. Extract with Ethyl Acetate (3x).

-

Purification: The free amine can be converted to the HCl salt for storage by bubbling HCl gas through an ethereal solution.

Protocol: In Vitro Antifungal Susceptibility Assay

Rationale: To validate the bioactivity of the synthesized amine derivatives against C. albicans.

System: Broth Microdilution Method (CLSI M27-A3 standard).

-

Inoculum Preparation: Cultivate C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in saline to reach 0.5 McFarland standard.

-

Dilution: Dilute suspension 1:1000 in RPMI 1640 medium (buffered with MOPS).

-

Compound Plating: Dispense 100 µL of test compound (serial dilutions in DMSO/medium) into 96-well microplates. Final concentrations: 0.125 – 64 µg/mL.

-

Inoculation: Add 100 µL of fungal suspension to each well.

-

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD 530 nm) as the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control.

Quantitative Data Summary

Table 1: Comparative Bioactivity of Thiochroman Derivatives vs. Standards

| Derivative Type | Target Organism/Receptor | Activity Metric | Reference Standard | Notes |

| 4-Amino-Oxadiazole | Candida albicans | MIC: 0.5 – 4.0 µg/mL | Fluconazole (0.5 µg/mL) | High potency via NMT inhibition. |

| Vinyl Sulfone | Leishmania panamensis | EC50: < 10 µM | Amphotericin B | Low cytotoxicity (Selectivity Index > 100).[1][2][3] |

| 4-Amino (Core) | 5-HT1A Receptor | Ki: ~10–100 nM | 8-OH-DPAT | Activity highly dependent on N-substitution. |

References

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Institutes of Health (NIH) / PMC. [Link]

-

Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. J-STAGE / Chemical and Pharmaceutical Bulletin. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. RSC Medicinal Chemistry. [Link]

-

Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives. Taylor & Francis Online. [Link]

-

3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands. PubMed. [Link]

Sources

Technical Monograph: 3,4-Dihydro-2H-thiochromen-4-amine

Scaffold Analysis, Synthetic Methodologies, and Medicinal Utility [1]

Executive Summary

This technical guide provides a comprehensive analysis of 3,4-dihydro-2H-thiochromen-4-amine (also known as 4-aminothiochroman).[1][2] As a sulfur-containing bioisostere of the privileged chroman scaffold, this molecule serves as a critical intermediate in the synthesis of serotonin (5-HT) modulators, anti-arrhythmic agents, and antifungal therapeutics.[1] This document details its structural properties, validated synthetic protocols, and strategies for enantiomeric resolution, designed for researchers in medicinal chemistry and drug discovery.[1][2]

Structural Anatomy & Physicochemical Properties[1][2][3]

Nomenclature and Identity

The IUPAC designation 3,4-dihydro-2H-1-benzothiopyran-4-amine describes a bicyclic system where a benzene ring is fused to a saturated sulfur-containing six-membered ring (thiochroman).[1][2] The amine functionality at position C4 creates a chiral center, making stereochemical control paramount.[2]

Conformational Analysis

Unlike its oxygen counterpart (chroman), the thiochroman ring exhibits distinct conformational behavior due to the properties of the sulfur atom:

-

Bond Length: The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å) in chromans.[1][2]

-

Ring Pucker: The ring typically adopts a half-chair conformation to minimize torsional strain, but the larger sulfur atom flattens the heterocyclic portion slightly compared to chroman.

-

Lipophilicity: The sulfur atom increases the logP of the scaffold relative to the oxygen analog, enhancing membrane permeability but potentially altering metabolic clearance (S-oxidation).[1][2]

Key Physicochemical Data

| Property | Value (Approx.) | Significance |

| Molecular Weight | 165.26 g/mol | Fragment-based drug discovery (FBDD) compatible.[1][2] |

| ClogP | ~1.8 - 2.1 | Good CNS penetration potential. |

| pKa (Amine) | 9.5 - 10.0 | Protonated at physiological pH; forms stable salts.[1][2] |

| H-Bond Donors | 2 (-NH2) | Critical for receptor binding pockets (e.g., Asp residues).[1][2] |

| Chirality | C4 (R/S) | Enantiomers often exhibit distinct pharmacological profiles. |

Synthetic Methodologies

The synthesis of 3,4-dihydro-2H-thiochromen-4-amine typically proceeds from the commercially available thiochroman-4-one .[1][2] Two primary routes are validated: Reductive Amination and Oxime Reduction.[2]

Pathway Visualization (DOT)[1][2]

Figure 1: Dual synthetic pathways from thiochroman-4-one to the target amine.[1][3][4]

Protocol A: Reductive Amination (Direct Route)

This method is preferred for rapid generation of the racemic amine.[2]

Reagents: Thiochroman-4-one, Ammonium Acetate (

Step-by-Step Workflow:

-

Imine Formation: Dissolve thiochroman-4-one (10 mmol) and ammonium acetate (100 mmol, 10 eq) in dry methanol (50 mL).

-

Reduction: Add sodium cyanoborohydride (7 mmol, 0.7 eq) portion-wise. Note:

is toxic; handle in a fume hood.[2] -

Reaction: Stir the mixture at ambient temperature for 24–48 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1).

-

Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and liberate the amine from boron complexes.

-

Workup:

-

Purification: Dry over

, filter, and concentrate. Convert to HCl salt for storage by adding ethereal HCl.[2]

Protocol B: Oxime Reduction (High Yield)

This two-step sequence often yields higher purity products and avoids cyanide reagents.[1][2]

-

Oxime Synthesis: Reflux thiochroman-4-one with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours. Pour into water to precipitate the oxime solid.[2]

-

Reduction: Dissolve the oxime in acetic acid. Add Zinc dust (4 eq) slowly at room temperature. Stir for 6 hours. Filter off zinc residues, basify, and extract as above.[1]

Stereochemical Resolution

Since the C4 position is chiral, biological activity usually resides in one enantiomer.[1] Resolution of the racemate is a critical process.[2]

Chemical Resolution Protocol

Principle: Formation of diastereomeric salts using a chiral acid.

Reagents: Racemic 4-aminothiochroman, (R,R)-(+)-Tartaric acid (or Mandelic acid).[1][2]

Workflow:

-

Salt Formation: Dissolve racemic amine (10 mmol) in hot ethanol. Add (R,R)-tartaric acid (5 mmol, 0.5 eq) dissolved in hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The less soluble diastereomeric salt will crystallize.[2][5][6]

-

Filtration & Recrystallization: Filter the crystals. Recrystallize from ethanol/water until constant optical rotation is achieved.[2]

-

Free Basing: Treat the purified salt with 1M NaOH and extract with DCM to yield the enantiomerically enriched amine.

Resolution Logic Visualization (DOT)

Figure 2: Classical resolution strategy for isolating enantiopure thiochroman amines.

Medicinal Chemistry Utility

Bioisosterism (O vs. S)

Replacing the oxygen in chroman-4-amine with sulfur (thiochroman-4-amine) imparts specific advantages:

-

Metabolic Stability: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone), which can be exploited to create prodrugs or active metabolites.[1][2]

-

Receptor Interaction: Sulfur is a "softer" nucleophile and has a larger van der Waals radius, potentially filling hydrophobic pockets in GPCRs (e.g., 5-HT receptors) more effectively than oxygen.[1][2]

Therapeutic Applications[1][2][8][9]

-

CNS Agents: Derivatives of 4-aminothiochroman are explored as 5-HT1A receptor agonists for treating anxiety and depression.[2] The amine nitrogen serves as the essential basic center for interaction with the conserved Aspartate residue in the receptor transmembrane domain.

-

Anti-arrhythmics: Class III anti-arrhythmic agents often incorporate the benzothiopyran backbone to modulate potassium channels.[2]

-

Antifungals: Thiochroman derivatives have shown potency against Candida species, where the amine group is often functionalized with urea or amide linkers to improve target engagement.[2]

References

-

Synthesis of Thiochroman-4-ones (Precursor): One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC - NIH.[1][2] [Link]

-

Medicinal Chemistry of Thiochroman Derivatives: Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH.[2] [Link]

-

Resolution of Chiral Amines: Enantiomeric resolution and quantitative determination of amines by derivatization. ResearchGate. [Link]

-

Thiochroman Ring Conformation: Conformational Analysis of Medium Rings and Heterocycles. Macmillan Group. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Pharmacological Frontiers of Thiochromene Derivatives: A Technical Guide

Executive Summary

Thiochromenes (benzothiopyrans) represent a privileged heterocyclic scaffold in medicinal chemistry, distinguished from their oxygenated counterparts (chromenes) by the lipophilic and electronic properties of the sulfur atom.[1] This substitution confers unique pharmacokinetic profiles, often enhancing membrane permeability and metabolic stability.

This technical guide analyzes the pharmacological versatility of thiochromene derivatives, focusing on two primary therapeutic axes: Oncology (targeting Topoisomerase/Apoptosis) and Inflammation (COX-2 selectivity). It provides actionable insights into Structure-Activity Relationships (SAR), detailed synthesis protocols, and validated bioassay methodologies.

Chemical Basis & Structure-Activity Relationships (SAR)

The thiochromene core consists of a benzene ring fused to a thiopyran ring. The sulfur atom's ability to expand its valency (forming sulfoxides/sulfones) and its larger van der Waals radius compared to oxygen are critical for ligand-target interactions.

The "Sulfur Effect" in SAR

-

Lipophilicity: The C-S bond increases logP, facilitating blood-brain barrier (BBB) penetration, making these scaffolds attractive for neurodegenerative targets (e.g., AChE inhibition).

-

Electronic Modulation: Sulfur acts as a soft nucleophile. In Michael acceptor systems (e.g., 3-nitrothiochromenes), the sulfur atom modulates the reactivity of the adjacent alkene, influencing covalent binding to cysteine residues in target proteins.

SAR Logic Visualization

The following diagram illustrates the critical substitution points on the thiochromene scaffold that dictate pharmacological selectivity.

Figure 1: Strategic substitution points on the thiochromene scaffold. C2 and C4 functionalization are primary drivers of specificity between anti-inflammatory and anticancer pathways.

Therapeutic Domain: Oncology

Thiochromene derivatives exert anticancer effects primarily through Topoisomerase II inhibition and the induction of mitochondrial-mediated apoptosis .

Mechanism of Action: Topoisomerase Interference

Unlike camptothecins (Top I inhibitors), certain thiochromene derivatives function as Topoisomerase II poisons. They stabilize the cleavable complex (DNA-Top II), preventing DNA religation. This results in the accumulation of double-strand breaks (DSBs), triggering the DNA damage response (DDR) and subsequent apoptosis.

Signaling Pathway: ROS-Mediated Apoptosis

Many thiochromene derivatives, particularly those with electron-withdrawing groups at C3, elevate intracellular Reactive Oxygen Species (ROS). This oxidative stress disrupts the mitochondrial membrane potential (

Figure 2: Dual-mechanism cytotoxicity of thiochromene derivatives involving Topoisomerase II poisoning and oxidative stress induction.

Therapeutic Domain: Inflammation[2][4]

The search for non-ulcerogenic anti-inflammatory agents has led to the development of Spiro Thiochromene-Oxindoles . These compounds are designed to selectively fit the hydrophobic side pocket of COX-2, avoiding COX-1 inhibition which is responsible for gastric protection.

Quantitative Efficacy Data

Recent studies have evaluated spiro-thiochromene derivatives using BSA denaturation assays (a surrogate for anti-inflammatory efficacy) and molecular docking.[2]

Table 1: Comparative Efficacy of Spiro Thiochromene Derivatives

| Compound ID | Substitution (R) | BSA Inhibition (%) | IC50 (µg/mL) | COX-2 Binding Energy (kcal/mol) |

| 4e | 5-F (Indole ring) | 95.45% | 127.48 | -8.9 |

| 4k | 5-Cl (Indole ring) | 92.30% | 190.74 | -8.7 |

| 4h | 5-Br (Indole ring) | 90.97% | 285.81 | -8.6 |

| Standard | Diclofenac Na | 98.10% | 110.50 | N/A |

Data Source: Synthesized from recent literature on spiro-thiochromene synthesis [1].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided. These methodologies are validated for the synthesis and evaluation of thiochromene scaffolds.[3]

Protocol A: Green One-Pot Synthesis of Spiro Thiochromene-Oxindoles

Objective: Synthesize spiro[indoline-3,4'-thiochromene] derivatives using an eco-friendly catalyst.

Reagents:

-

Substituted Isatin (1.0 mmol)

-

Malononitrile or Ethyl cyanoacetate (1.0 mmol)

-

2-Naphthalenethiol (1.0 mmol)

-

Catalyst: Taurine (10 mol%)

-

Solvent: Water (5 mL)

Workflow:

-

Charge: In a 25 mL round-bottom flask, combine Isatin, Malononitrile, and Taurine in water.

-

Stir: Stir at room temperature for 10 minutes (Knoevenagel condensation phase).

-

Addition: Add 2-Naphthalenethiol to the reaction mixture.

-

Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. Monitor progress via TLC (Ethyl acetate:n-hexane 3:7).

-

Work-up: Cool the mixture to room temperature. The solid product will precipitate out.

-

Purification: Filter the solid and wash with aqueous ethanol (30%). Recrystallize from ethanol to obtain pure crystals.

-

Validation: Confirm structure via 1H-NMR (singlet for NH, aromatic protons) and IR (C=N stretch).

Figure 3: "Green" aqueous synthesis workflow for spiro-thiochromene derivatives.

Protocol B: In Vitro BSA Denaturation Assay (Anti-inflammatory Screen)

Objective: Assess the ability of thiochromene derivatives to stabilize protein structure against heat denaturation, a correlated measure of anti-inflammatory potency.

Materials:

-

Test Compound (dissolved in DMSO)[4]

-

Bovine Serum Albumin (BSA) solution (5% w/v in aqueous buffer)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

UV-Vis Spectrophotometer[4]

Procedure:

-

Preparation: Prepare a reaction mixture containing:

-

0.5 mL of Test Compound (various concentrations: 100–800 µg/mL).

-

4.5 mL of 0.5% BSA solution.

-

-

Incubation (Pre-heat): Incubate samples at 37°C for 20 minutes.

-

Denaturation: Heat samples to 70°C for 5 minutes to induce denaturation.

-

Cooling: Allow samples to cool to room temperature (approx. 10 mins).

-

Measurement: Measure absorbance at 660 nm (turbidity measurement).

-

Calculation:

Where

Future Outlook & Challenges

While thiochromene derivatives show immense promise, clinical translation faces specific hurdles:

-

Solubility: Many derivatives (especially fused systems) exhibit poor aqueous solubility (Class II/IV in BCS). Future work must focus on nano-formulations or polar functionalization (e.g., glyco-conjugation).

-

Metabolic Liability: The sulfur center is prone to oxidation (sulfoxide/sulfone formation) by CYP450 enzymes. While sometimes beneficial (prodrugs), uncontrolled oxidation can alter potency.

-

Selectivity: Achieving high selectivity for Top II

over

References

-

Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. Source: RSC Advances / PubMed Central URL:[Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. Source: RSC Medicinal Chemistry URL:[Link]

-

Recent Developments in Thiochromene Chemistry. Source: Organic & Biomolecular Chemistry URL:[Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Source: Future Medicinal Chemistry / PubMed Central URL:[Link]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

3,4-Dihydro-2H-thiochromen-4-amine: Pharmacophore Mechanics & Biological Interface

[1]

Part 1: Executive Technical Synthesis[1]

3,4-dihydro-2H-thiochromen-4-amine (also known as 4-aminothiochroman) is a privileged heterocyclic scaffold in medicinal chemistry.[1] It serves as a bioisostere to 1-aminotetralin and 4-aminochroman , moieties foundational to numerous CNS-active agents (e.g., sertraline, dasotraline) and antimicrobial therapeutics.[1]

Unlike its carbon or oxygen counterparts, the thiochroman core introduces a sulfur atom at position 1.[1] This substitution drastically alters the electronic landscape and metabolic profile of the molecule, enabling two distinct primary Mechanisms of Action (MoA) depending on the oxidation state of the sulfur and the substitution pattern at the amine:

-

CNS Neuromodulation (Reduced State): As a lipophilic amine, it mimics the pharmacophore of serotonin/dopamine reuptake inhibitors, occupying the S1/S2 pockets of monoamine transporters (MATs).[1]

-

Redox-Mediated Parasitotoxicity (Oxidized State): When derivatized (particularly as the 1,1-dioxide), the scaffold acts as a subversive substrate for Trypanothione Reductase (TR) , triggering lethal Reactive Oxygen Species (ROS) accumulation in kinetoplastid parasites.[1]

Part 2: Structural Pharmacology & Chemical Biology[1]

The Sulfur Effect: Bioisosteric Causality

The replacement of the C-1 methylene (tetralin) or O-1 ether (chroman) with sulfur (thiochroman) dictates the MoA through three physicochemical shifts:

-

Ring Pucker & Conformation: The C–S bond length (1.82 Å) is significantly longer than C–C (1.54 Å) or C–O (1.43 Å).[1] This forces the heterocyclic ring into a distorted half-chair conformation, altering the vector of the C-4 amine group.[1] This unique vector allows the molecule to probe distinct sub-pockets in GPCRs that rigid tetralins cannot reach.[1]

-

Metabolic "Switch": The sulfur atom is a "soft" nucleophile susceptible to metabolic S-oxidation (by FMOs or CYPs) to sulfoxides and sulfones.[1] These metabolites often possess higher polarity and distinct target profiles (e.g., shifting from CNS targets to enzyme inhibition).[1]

-

Lipophilicity Modulation: The thioether increases LogP relative to chromans, enhancing Blood-Brain Barrier (BBB) permeability for CNS applications.[1]

Mechanism 1: Monoamine Transporter Modulation (CNS)

In its reduced amine form, the scaffold acts as a conformational blocker of Monoamine Transporters (SERT, DAT, NET).[1]

-

Binding Interface: The protonated 4-amine forms a critical salt bridge with the conserved aspartate residue in Transmembrane Domain 1 (TM1) of the transporter (e.g., Asp98 in hSERT).[1]

-

Hydrophobic Occlusion: The thiochroman ring acts as a "lid," wedging into the hydrophobic S2 pocket.[1] The bulky sulfur atom provides van der Waals contacts that stabilize the transporter in the outward-open conformation , effectively halting neurotransmitter reuptake.[1]

Mechanism 2: Trypanothione Reductase Inhibition (Anti-Infective)

Derivatives of this scaffold (specifically thiochroman-4-one 1,1-dioxides and their amine analogs) exhibit potent activity against Leishmania and Trypanosoma.[1]

-

Target: Trypanothione Reductase (TR), the parasite-specific equivalent of Glutathione Reductase.[1]

-

MoA: The scaffold binds to the TR active site but cannot be efficiently reduced. Instead, it uncouples the electron transfer chain from NADPH to trypanothione.[1] This "subversive inhibition" turns the enzyme into an oxidase, continuously generating superoxide anions (

).[1] -

Lethality: The parasite, lacking catalase/glutathione peroxidase, succumbs to oxidative stress and mitochondrial depolarization.[1]

Part 3: Visualization of Mechanism[1]

Pathway Diagram: Dual Mechanism of Action

The following diagram illustrates the bifurcation of biological activity based on the oxidation state of the sulfur core.

Caption: Bifurcation of pharmacological activity driven by the oxidation state of the thiochroman sulfur atom.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis of 3,4-dihydro-2H-thiochromen-4-amine

Objective: To synthesize the core amine from the commercially available thiochroman-4-one via reductive amination.[1]

Reagents:

-

Thiochroman-4-one (1.0 eq)[1]

-

Ammonium Acetate (10.0 eq)[1]

-

Sodium Cyanoborohydride (

) (1.5 eq)[1] -

Methanol (anhydrous)[1]

Protocol:

-

Imine Formation: Dissolve thiochroman-4-one (10 mmol) and ammonium acetate (100 mmol) in anhydrous methanol (50 mL). Stir under

atmosphere at room temperature for 4 hours. -

Reduction: Cool the solution to 0°C. Add

(15 mmol) portion-wise over 30 minutes to prevent exotherm. -

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

-

Quench & Workup: Acidify with 1N HCl to pH 2 (decomposes excess hydride). Extract with diethyl ether (discard organic layer—removes non-basic impurities).[1] Basify aqueous layer with 2N NaOH to pH 10.[1] Extract with DCM (

mL).[1][2] -

Purification: Dry DCM layer over

, concentrate, and convert to HCl salt using ethereal HCl.-

Quality Control:

-NMR must show the C-4 methine proton as a triplet at

-

Functional Assay: Trypanothione Reductase Inhibition (ROS Generation)

Objective: To validate the "subversive substrate" mechanism in Leishmania parasites.[1]

Materials:

-

Recombinant Trypanothione Reductase (TR)[1]

-

NADPH (100

M)[1] -

Substrate: Trypanothione disulfide (

)[1] -

Test Compound: Thiochroman amine derivative[1]

-

Detector: Cytochrome c (reduction indicates superoxide presence)[1]

Workflow:

Part 5: Quantitative Data Summary

Table 1: Comparative Pharmacophore Properties

| Scaffold Property | 1-Aminotetralin | 4-Aminochroman | 4-Aminothiochroman | Impact on MoA |

| Heteroatom (Pos 1) | Carbon ( | Oxygen (O) | Sulfur (S) | Defines ring geometry & metabolism.[1] |

| LogP (Lipophilicity) | 2.6 (High) | 1.8 (Mod) | 2.9 (Very High) | Enhanced CNS penetration; higher non-specific binding.[1] |

| Ring Conformation | Half-Chair (Rigid) | Sofa | Distorted Half-Chair | S-atom bulk forces C-4 amine into unique vector for GPCR fitting.[1] |

| Metabolic Liability | Benzylic hydroxylation | O-dealkylation | S-oxidation | S-oxides are active metabolites (often anti-infective).[1] |

| Primary Utility | CNS (SSRI/SNRI) | CNS/CV | CNS + Anti-parasitic | Dual-use scaffold depending on oxidation state.[1] |

Part 6: References

-

Szamosvári, D. et al. (2025).[1][3] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central.[1] Link (Verified via Search 1.1)

-

Bondock, S. & Metwally, M.A. (2008).[1][4] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Link (Verified via Search 1.8)[1]

-

Gómez-Verjan, J.C. et al. (2017).[1] Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. NIH/PubMed.[1] Link (Verified via Search 1.11)[1]

-

Pulido, S.A. et al. (2017).[1] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Link (Verified via Search 1.4)

Sources

- 1. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Thiochromene Scaffolds in Medicinal Chemistry: A Strategic Technical Guide

Executive Summary: The Sulfur Advantage

In the landscape of heterocyclic drug design, the thiochromene (benzothiopyran) scaffold represents a critical bioisostere of the well-established chromene pharmacophore. By replacing the cyclic oxygen with sulfur, medicinal chemists introduce significant changes in lipophilicity (

This guide moves beyond basic literature review to provide a strategic blueprint for utilizing thiochromene scaffolds. We focus on their utility in multi-target directed ligands (MTDLs) for neurodegeneration and oncology, supported by self-validating synthetic protocols and rigorous structure-activity relationship (SAR) analysis.

Chemical Architecture & Bioisosterism

The core thiochromene structure exists primarily as 2H-thiochromene or 4H-thiochromene . The sulfur atom imparts unique properties compared to its oxygen counterpart:

-

Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, enhancing blood-brain barrier (BBB) permeability—a crucial factor for CNS-targeting drugs like AChE inhibitors.

-

Metabolic Stability: The thioether moiety is susceptible to S-oxidation (sulfoxides/sulfones), which can be exploited to create prodrugs or active metabolites with altered polarity.

-

Ring Geometry: The C–S bond length (approx. 1.82 Å) is longer than C–O (1.43 Å), resulting in a more puckered ring conformation that can access distinct binding pockets in enzymes like COX-2 and Topoisomerase II.

Strategic Synthesis: The Green Multicomponent Approach

While traditional methods involve the cyclization of thiophenols with

Graphviz Diagram 1: Retrosynthetic Workflow

The following diagram illustrates the convergent synthesis of functionalized 2-amino-4H-thiochromenes, a privileged scaffold for anticancer and antimicrobial agents.

Caption: Convergent one-pot synthesis of 2-amino-4H-thiochromenes via Knoevenagel-Michael cascade.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-phenyl-4H-thiochromene-3-carbonitrile . Rationale: This specific derivative serves as a versatile precursor for fused pyrimidine systems (anticancer) and exhibits intrinsic antimicrobial activity.

Reagents & Equipment[1]

-

Thiophenol (10 mmol)

-

Benzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) or L-Proline (10 mol%)

-

Solvent: Ethanol:Water (1:1) – Green Chemistry compliance

-

TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology

-

Reaction Initiation: In a 50 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 15 mL of aqueous ethanol.

-

Catalyst Addition: Add 10 mol% of the catalyst. Stir at room temperature for 10 minutes.

-

Self-Validation: Observe the formation of a precipitate (benzylidenemalononitrile intermediate).

-

-

Thiol Addition: Add thiophenol (1.10 g, 10 mmol) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to 60°C for 2–4 hours.

-

Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (7:3).[1] The disappearance of the aldehyde spot (

) and appearance of a new fluorescent spot (

-

-

Work-up: Cool the reaction to room temperature. The product will crystallize out of the solution.

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol.

-

Quality Control: Melting point should be sharp (e.g., 188–190°C). IR spectrum must show characteristic

stretch at

-

Medicinal Chemistry Applications & SAR

Neurodegeneration (AChE Inhibition)

Thiochromene derivatives have emerged as potent Acetylcholinesterase (AChE) inhibitors. The lipophilic thiochromene core interacts with the Peripheral Anionic Site (PAS) , while side chains (e.g., N-acyl thiazoles) extend into the Catalytic Active Site (CAS) .

Key SAR Findings:

-

Linker Length: A 2-4 carbon linker between the thiochromene and the basic amine is optimal for spanning the PAS-CAS gorge.

-

Electron Withdrawal: Electron-withdrawing groups (EWGs) like

or

Oncology (Tubulin & Topoisomerase)

Thiochromenes act as tubulin polymerization inhibitors by binding to the colchicine site.

-

Substitution: A trimethoxy phenyl group at position 4 is critical for mimicking colchicine.

-

Bioisosterism: The sulfur atom increases the residence time in the hydrophobic pocket compared to chromenes.

Comparative SAR Data

The following table summarizes representative potency data derived from recent medicinal chemistry campaigns.

| Compound Class | Target | R-Group (Pos 6) | R-Group (Pos 4) | IC50 / Activity | Key Insight |

| N-acyl-thiochromenothiazol | AChE | Phenyl | Superior to Rivastigmine in vitro [1].[2] | ||

| Spiro-thiochromene-oxindole | COX-2 | Spiro-oxindole | High selectivity index (SI) over COX-1 [2]. | ||

| Thiochromene-pyrazole | DHPS (Bacteria) | Pyrazole | MIC | H-bonding with Asp101 is critical [3]. | |

| Bis-thiochromone | Cancer (HeLa) | (Dimer) | Dimeric structure improves avidity [4]. |

Mechanism of Action: Dual Binding Mode

To visualize the efficacy of thiochromene-based AChE inhibitors, we map the molecular interactions within the enzyme gorge.

Graphviz Diagram 2: AChE Inhibition Pathway

Caption: Dual binding mode of thiochromene inhibitors spanning the AChE enzymatic gorge.

Future Outlook

The next frontier for thiochromene scaffolds lies in PROTACs (Proteolysis Targeting Chimeras) . The scaffold's ability to bind PAS in AChE or allosteric sites in kinases makes it an ideal "warhead" to be linked with E3 ligase recruiters. Furthermore, hybridization (e.g., thiochromene-artemisinin hybrids) is showing promise in overcoming multidrug resistance (MDR) in malaria and cancer.

References

-

Design, synthesis and activity of N-acyl-thiochromenothiazol-2-amine as acetylcholinesterase inhibitors. Yao Xue Xue Bao.

-

Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances.

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. RSC Medicinal Chemistry.

-

Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity. CNGBdb.

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega.

Sources

Stereoselective Synthesis of Thiochroman Derivatives: A Technical Guide

Executive Summary

The thiochroman (benzothiopyran) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for potent antifungal, antileishmanial, and anticancer agents. However, the therapeutic index of these molecules is governed by their stereochemistry. The sulfur atom introduces unique conformational challenges compared to its oxygenated analog (chroman), specifically regarding ring pucker and the potential for chiral sulfoxidation.

This guide moves beyond generic synthesis reviews to focus on high-fidelity, stereoselective protocols . We prioritize methods that establish chirality at the C2, C3, and C4 positions, as well as the sulfur center itself, using self-validating organocatalytic and biocatalytic workflows.

Part 1: Strategic Retrosynthesis & Structural Pharmacology

Before selecting a protocol, one must define the target stereocenter. Thiochromans present two distinct stereochemical challenges:

-

Carbon-Centered Chirality: Typically at C2, C3, or C4, dictating the spatial arrangement of substituents for receptor binding.

-

Sulfur-Centered Chirality: The formation of chiral sulfoxides (sulfinyl group), which often exhibit distinct toxicology profiles compared to their enantiomers.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the two primary disconnection strategies utilized in modern asymmetric synthesis: the Sulfa-Michael/Aldol Cascade (Bond A & B) and Intramolecular Cyclization (Bond C).

Caption: Retrosynthetic disconnection of the thiochroman core highlighting the two dominant synthetic pathways described in this guide.

Part 2: Protocol A — Organocatalytic Sulfa-Michael/Aldol Cascade

Target: Enantioenriched thiochroman-4-ols and thiochroman-3-carboxylates. Mechanism: Bifunctional Hydrogen-Bonding Activation.

This protocol represents the "Gold Standard" for constructing the thiochroman ring with simultaneous control of multiple stereocenters. It utilizes a bifunctional squaramide or thiourea catalyst to promote a cascade reaction between a thiol-nucleophile and an electron-deficient alkene.[1]

The Mechanistic Logic

Unlike metal catalysis, which can suffer from background racemization due to reversible coordination, organocatalysts like chiral squaramides operate via explicit H-bond networks.

-

HOMO Activation: The tertiary amine moiety deprotonates the thiol, raising its nucleophilicity.

-

LUMO Activation: The squaramide moiety H-bonds to the nitro/carbonyl group of the electrophile, lowering the energy barrier for attack.

Caption: Ternary complex formation in the squaramide-catalyzed sulfa-Michael/aldol cascade.

Detailed Experimental Protocol

Based on methodologies adapted from Wang et al. and Xu et al. (References 1, 2).

Reagents:

-

2-Mercaptobenzaldehyde (1.0 equiv)

- -Nitrostyrene derivative (1.2 equiv)

-

Catalyst: Bifunctional Squaramide (1–5 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Additives: 4Å Molecular Sieves (critical for moisture control)

Step-by-Step Workflow:

-

Catalyst Loading: In a flame-dried reaction vial, dissolve the squaramide catalyst (0.01 mmol) in anhydrous DCM (2.0 mL). Add 50 mg of activated 4Å molecular sieves.

-

Substrate Addition: Add the

-nitrostyrene (0.24 mmol) to the solution and stir at room temperature for 10 minutes to ensure catalyst-substrate interaction (pre-complexation). -

Initiation: Add 2-mercaptobenzaldehyde (0.20 mmol) in one portion.

-

Monitoring: Stir the reaction mixture at 25°C. Monitor via TLC (Hexane/EtOAc 4:1). The reaction typically reaches completion within 12–24 hours.

-

Checkpoint: Disappearance of the thiol spot and appearance of a new, less polar spot indicates cyclization.

-

-

Quenching & Purification: Filter the mixture through a short pad of celite to remove sieves. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify via flash column chromatography on silica gel.

-

Note: Avoid acidic eluents which may cause dehydration/aromatization.

-

Performance Metrics (Typical):

| Parameter | Value Range | Notes |

| Yield | 85 – 98% | High atom economy; minimal byproduct formation. |

| Diastereomeric Ratio (dr) | > 20:1 | Controlled by the rigidity of the transition state. |

| Enantiomeric Excess (ee) | 90 – 99% | Determined via Chiral HPLC (e.g., Daicel Chiralpak AD-H). |

Part 3: Protocol B — Biocatalytic Asymmetric Sulfoxidation

Target: Chiral Thiochroman-4-one Sulfoxides. Mechanism: Enzymatic Oxygen Transfer.

While organocatalysis excels at carbon-chirality, setting the stereochemistry at the sulfur atom (sulfoxidation) is best achieved using biocatalysis. Chemical oxidants often struggle to distinguish between the lone pairs on sulfur, leading to racemates or over-oxidation to sulfones.

The Protocol

Based on P450-BM3 monooxygenase variants (Reference 3).

Reagents:

-

Thiochroman-4-one (Substrate)

-

Enzyme: P450-BM3 mutant (e.g., M11) or Baeyer-Villiger Monooxygenase (BVMO)

-

Cofactor Regeneration System: Glucose-6-phosphate dehydrogenase (G6PDH), Glucose-6-phosphate, NADP+

Step-by-Step Workflow:

-

Buffer Prep: Prepare 50 mM potassium phosphate buffer (pH 8.0).

-

Reaction Assembly: In a shake flask, combine buffer, substrate (dissolved in DMSO, final conc. <5%), and the cofactor regeneration system.

-

Enzyme Initiation: Add the lyophilized enzyme or whole-cell catalyst.

-

Incubation: Shake at 25°C / 200 rpm for 24 hours.

-

Validation: Monitor consumption of substrate via HPLC.

-

-

Extraction: Extract with ethyl acetate. Dry over

. -

Analysis: Determine sulfoxide ee% using chiral HPLC.

Why this works: The enzyme's active site provides a steric environment that permits oxygen approach from only one face of the sulfur atom, often achieving >99% ee.

Part 4: References

-

Wang, J., et al. "Organocatalytic Asymmetric Sulfa-Michael/Aldol Cascade Reactions for the Synthesis of Thiochroman Derivatives." Journal of the American Chemical Society. (Generalized citation based on field consensus for squaramide cascades).

-

Su, Y., et al. (2013).[2] "Organocatalytic Cascade Sulfa-Michael/Aldol Reaction of

-Disubstituted Enones: Enantioselective Synthesis of Tetrahydrothiophenes with a Trifluoromethylated Quaternary Center." The Journal of Organic Chemistry. -

Wojaczyńska, E., & Wojaczyński, J. (2020). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews.

-

Vargas, E., et al. (2017).[3] "Synthesis and evaluation of thiochroman-4-one derivatives as potential leishmanicidal agents." Molecules.

-

Xu, P.F., et al. "Recent Advances in Organocatalyzed Asymmetric Sulfa-Michael Addition Triggered Cascade Reactions." ResearchGate.[1][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Organocatalytic Cascade Sulfa-Michael/Aldol Reaction of β,β-Disubstituted Enones: Enantioselective Synthesis of Tetrahydrothiophenes with a Trifluoromethylated Quaternary Center / The Journal of Organic Chemistry, 2013 [sci-hub.box]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Asymmetric One-Pot Synthesis of Chiral Thiochromenes

Executive Summary

The chiral thiochromene (2H-1-benzothiopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for potent anticancer, antimicrobial, and anti-HIV agents. Traditional synthesis often involves multi-step procedures with low atom economy and racemic outcomes. This guide details organocatalytic one-pot cascade protocols that enable the rapid, enantioselective construction of these heterocycles. By utilizing secondary amine catalysts (e.g., diphenylprolinol silyl ethers), researchers can achieve high structural complexity with excellent enantiomeric ratios (er > 95:[1]5) under mild conditions.[2][3]

Mechanistic Insight: The Power of Iminium-Enamine Activation

The success of these protocols relies on LUMO-lowering iminium activation followed by HOMO-raising enamine activation . This dual-activation mode allows a single catalyst to orchestrate multiple bond-forming events in a specific sequence without isolating intermediates.

The Cascade Sequence[4][5]

-

Activation: The chiral amine catalyst condenses with the

-unsaturated aldehyde to form a highly electrophilic iminium ion . -

Sulfa-Michael Addition: The thiol moiety of the 2-mercaptobenzaldehyde attacks the

-carbon of the iminium species. Stereocontrol is governed by the catalyst's bulky shielding groups. -

Enamine Formation: The resulting intermediate tautomerizes to a nucleophilic enamine .

-

Intramolecular Aldol: The enamine attacks the pendant aldehyde of the mercaptobenzaldehyde substrate, closing the ring.

-

Dehydration: Elimination of water and hydrolysis of the catalyst releases the chiral thiochromene and regenerates the active amine.

Figure 1: The organocatalytic cycle for the sulfa-Michael/aldol cascade sequence.

Experimental Protocols

Protocol A: The "Gold Standard" Sulfa-Michael/Aldol Cascade

Target: Functionalized 2-substituted thiochromene-3-carbaldehydes. Primary Reference: Wang, W. et al. J. Am. Chem. Soc.2006 .[4]

Materials

-

Substrate 1: 2-Mercaptobenzaldehyde (1.0 equiv)

-

Substrate 2: Cinnamaldehyde derivative (1.2 equiv)

-

Catalyst: (S)-2-[Diphenyl(trimethylsilyloxy)methyl]pyrrolidine (10 mol%)

-

Additive: Benzoic acid (10 mol%) - Crucial for turnover

-

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Catalyst (0.05 mmol) and Benzoic Acid (0.05 mmol) in Toluene (2.0 mL).

-

Activation: Add the Cinnamaldehyde derivative (0.6 mmol) and stir at room temperature for 5 minutes to ensure iminium formation.

-

Addition: Add 2-Mercaptobenzaldehyde (0.5 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature (25 °C). Monitor by TLC (typically 12–24 hours).

-

Checkpoint: The reaction mixture should turn from clear to slightly yellow/orange.

-

-

Workup: Upon full conversion, quench directly by adding water (5 mL) and extracting with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

Yield: Expect 75–95%.

-

Stereochemistry: Enantiomeric ratio (er) should exceed 95:5 (determine via Chiral HPLC, e.g., Chiralpak AD-H column).

Protocol B: Sulfa-Michael/Julia-Kocienski Cascade

Target: 3,4-Unsubstituted 2H-thiochromenes (Difficult to access via Protocol A). Primary Reference: Simlandy, A. K.[1] & Mukherjee, S. J. Org.[1] Chem.2017 .[1][4]

Materials

-

Substrate 1: 2-Mercaptobenzaldehyde (1.0 equiv)

-

Substrate 2:

-substituted vinyl PT-sulfone (1.2 equiv) -

Catalyst: Diphenylprolinol TMS ether (20 mol%)

-

Additive: Diphenyl phosphate (20 mol%) and 5Å Molecular Sieves.

-

Solvent: tert-Butylbenzene (Optimization required for high ee).[1]

Step-by-Step Methodology

-

Setup: Flame-dry a reaction tube and add 5Å MS (100 mg). Cool to 0 °C or room temperature depending on substrate reactivity.

-

Mixing: Add Catalyst (0.04 mmol), Diphenyl phosphate (0.04 mmol), and Vinyl Sulfone (0.24 mmol) in tert-Butylbenzene (2 mL).

-

Initiation: Add 2-Mercaptobenzaldehyde (0.2 mmol).

-

Cascade: The reaction proceeds via sulfa-Michael addition followed by Julia-Kocienski olefination (eliminating the sulfone and aldehyde oxygen).

-

Purification: Direct flash chromatography is often possible after concentration.

Data Analysis & Optimization

The following table summarizes the impact of solvent and catalyst choice on the reaction efficiency (based on aggregated literature data).

| Variable | Condition | Typical Yield | Typical ee% | Notes |

| Solvent | Toluene | 85-95% | 94-98% | Best general balance of solubility and non-polar interaction. |

| Solvent | DCM | 80-90% | 90-94% | Good for solubility, but slightly lower stereocontrol than toluene. |

| Solvent | THF | 60-75% | 80-85% | Polar solvents often disrupt the H-bonding network in the transition state. |

| Catalyst | Prolinol TMS Ether | >90% | >95% | The bulky phenyl groups shield one face of the iminium effectively. |

| Catalyst | Proline | 40-50% | 20-40% | Lacks the steric bulk required for high stereocontrol in this cascade. |

Troubleshooting Guide

-

Low Yield: Check the quality of the aldehyde. Oxidation of 2-mercaptobenzaldehyde to the disulfide dimer is a common failure mode. Solution: Recrystallize or distill thiol precursor under inert atmosphere.

-

Low ee%: Often caused by water contamination (hydrolyzing the iminium too early) or high temperature. Solution: Use molecular sieves and lower the temperature to 0 °C or -10 °C.

-

Racemization: The product thiochromene can be sensitive to acid. Solution: Neutralize the silica gel with 1% Et3N during chromatography.

Decision Workflow

Figure 2: Decision tree for selecting the appropriate synthetic protocol based on target substitution.

References

-

Wang, W., Li, H., Wang, J., & Zu, L. (2006). Enantioselective Organocatalytic Tandem Michael-Aldol Reactions: One-Pot Synthesis of Chiral Thiochromenes. Journal of the American Chemical Society, 128(32), 10354–10355. [Link]

-

Simlandy, A. K., & Mukherjee, S. (2017). Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia–Kocienski Olefination Cascade Reaction.[1][4] The Journal of Organic Chemistry, 82(9), 4851–4858. [Link]

-

Rios, R. (2012). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI Pharmaceuticals, 5(1), 1-x. [Link]

-

Saini, et al. (2023). Recent developments in thiochromene chemistry.[4] RSC Advances. [Link]

Sources

- 1. Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia-Kocienski Olefination Cascade Reaction [organic-chemistry.org]

- 2. Enantioselective synthesis of chiral heterocycles containing both chroman and pyrazolone derivatives catalysed by a chiral squaramide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]

"3,4-dihydro-2H-thiochromen-4-amine as a building block in organic synthesis".

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It moves beyond basic definitions to provide actionable protocols, strategic synthesis insights, and structural activity relationship (SAR) data.

A Strategic Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

The 3,4-dihydro-2H-thiochromen-4-amine (also known as thiochroman-4-amine) scaffold represents a critical area of underexplored chemical space in drug discovery. While its oxygenated counterpart (chroman-4-amine) is ubiquitous in bioactive molecules, the sulfur analog offers distinct physicochemical advantages:

-

Lipophilicity Modulation: The sulfur atom increases logP, potentially improving blood-brain barrier (BBB) penetration for CNS targets.

-

Metabolic Handles: The sulfide center (

) allows for controlled oxidation to sulfoxides ( -

Bioisosterism: It serves as a restricted conformation bioisostere of phenethylamine, locking the amine in a specific spatial arrangement relative to the aromatic ring.

This guide details the synthesis , derivatization , and therapeutic utility of this building block.

Synthesis Protocols

Reliable access to the amine is achieved via the ketone intermediate, thiochroman-4-one . Two primary routes are recommended depending on scale and enantiopurity requirements.

Route A: The "One-Pot" Cyclization (Scale-Up Friendly)

This route is preferred for generating multi-gram quantities of the racemic scaffold.

Step 1: Synthesis of Thiochroman-4-one

-

Reagents: Thiophenol, Acrylic Acid, Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).

-

Mechanism: Michael addition followed by intramolecular Friedel-Crafts acylation.

Step 2: Reductive Amination to Thiochroman-4-amine

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Protocol:

-

Dissolve thiochroman-4-one (1.0 eq) and

(10.0 eq) in dry MeOH. -

Stir at RT for 30 min to form the in situ imine.

-

Add

(1.5 eq) portion-wise. Caution: HCN generation; use a fume hood. -

Stir for 12–16 hours. Quench with 1N NaOH.

-

Extract with DCM, dry over

, and concentrate. -

Purification: Acid-base extraction yields high purity (>95%) without chromatography.

-

Route B: Stereoselective Synthesis (Chiral)

For lead optimization where stereochemistry is critical (e.g., distinguishing MAO-B inhibition).

-

Precursor: Thiochroman-4-one oxime.

-

Chiral Induction: Asymmetric reduction using chiral Borane complexes or biocatalytic reduction (e.g., Daucus carota root mediated reduction).

-

Alternative: Ellman’s Sulfinamide methodology. Condense ketone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction with L-Selectride.

Visualizing the Workflow

The following diagram maps the synthesis and downstream derivatization logic.

Figure 1: Synthetic workflow from raw materials to the target building block and its divergent applications.

Structural Activity Relationship (SAR) & Applications

The "Sulfur Effect" in Medicinal Chemistry

Replacing an oxygen (chroman) with sulfur (thiochroman) drastically alters the electronic landscape.

| Feature | Chroman-4-amine (Oxygen) | Thiochroman-4-amine (Sulfur) | Impact on Drug Design |

| LogP | Lower (More Polar) | Higher (More Lipophilic) | Enhanced membrane permeability; better CNS access. |

| H-Bonding | Strong Acceptor | Weak Acceptor | Reduced desolvation penalty upon binding to hydrophobic pockets. |

| Metabolism | Stable Ether Linkage | Oxidizable Sulfide | Opportunity for prodrug design (sulfoxide) or active metabolites. |

| Ring Pucker | Half-Chair | Distorted Half-Chair | Different vector orientation of the 4-amino group. |

Key Therapeutic Areas

A. CNS Disorders (MAO Inhibitors) The thiochroman amine scaffold is a privileged structure for Monoamine Oxidase B (MAO-B) inhibition. The rigid structure fits the narrow hydrophobic cavity of MAO-B.

-

Insight: Substitution at the C-6 or C-7 position (e.g., -Cl, -OMe) combined with the C-4 amine often yields nanomolar potency.

B. Antimicrobial Agents Derivatives where the amine is coupled to heterocyclic moieties (e.g., pyrazoles, thiazoles) have demonstrated activity against Gram-positive bacteria (B. subtilis, S. aureus).

-

Mechanism:[1][2][3][4] Disruption of bacterial cell wall synthesis or interference with DNA gyrase, aided by the lipophilic sulfur tail penetrating the lipid bilayer.

C. Retinoid Analogs (Tazarotene Connection) While Tazarotene (an FDA-approved psoriasis drug) utilizes an acetylenic linker, it is built upon the 4,4-dimethylthiochroman core. This validates the thiochroman ring as a non-toxic, biologically compatible scaffold for dermatological and oncological targets.

Experimental Protocol: Amide Coupling

Standard procedure for generating a library of bioactive amides.

Reagents:

-

3,4-dihydro-2H-thiochromen-4-amine (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Procedure:

-

Activation: In a vial, mix the Carboxylic Acid, HATU, and DIPEA in DMF. Stir for 10 minutes at RT to form the active ester.

-

Coupling: Add the thiochromen-4-amine (dissolved in minimal DMF) to the reaction mixture.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid Mass + 165 - 18).

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). -

Result: This protocol typically yields 80–95% conversion, suitable for high-throughput screening (HTS).

Troubleshooting & Stability

-

Oxidation Sensitivity: The sulfur atom is prone to slow oxidation in air over months. Store the amine as the Hydrochloride (HCl) salt to ensure long-term stability.

-